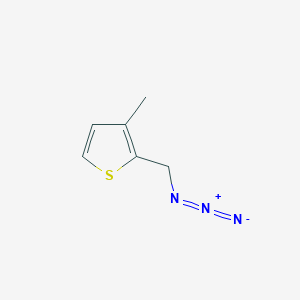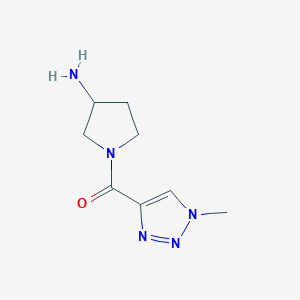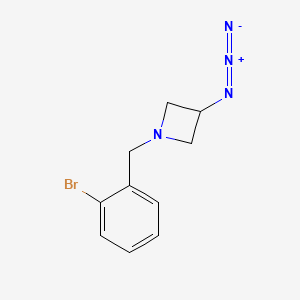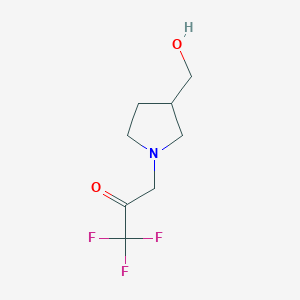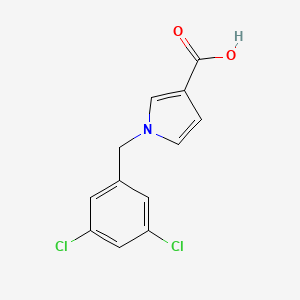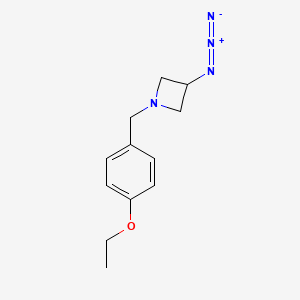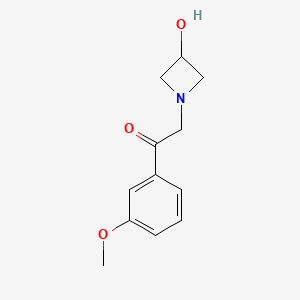
2-(1-(テトラヒドロチオフェン-3-イル)ピペリジン-4-イル)エタン-1-オール
概要
説明
科学的研究の応用
光化学的ホモロゲーション
この化合物は、脂肪族アルデヒドの調製のための光化学的ホモロゲーションプロセスで使用されてきました 。このプロセスは、光化学的手法によるカルボニル化合物の生成を伴い、さまざまな合成経路において重要なステップです。
抗マラリア薬開発
ピペリジン誘導体、特に問題の化合物に類似した構造は、Plasmodium falciparumの耐性株に対して高い選択性と活性を示しています 。これらの知見は、特に薬剤耐性の増大に直面して、新しい抗マラリア薬の探索において重要です。
PROTACリンカー
化合物の構造は、PROTAC(プロテオリシス標的キメラ)の開発における半柔軟性リンカーとしての潜在的な使用を示唆しています 。PROTACは、タンパク質を分解の標的にするための新しい薬物開発アプローチを提供する、新興の治療薬クラスです。
薬理学研究
薬理学では、同様のピペリジン構造は、CNS阻害剤、抗炎症剤、抗ムスカリン剤など、さまざまな生化学的および薬理学的特性について評価されています 。この化合物は、同様の用途のために探索することができます。
有機合成
この化合物は、特に複雑な分子の構築において、有機合成におけるビルディングブロックとして役立ちます 。そのピペリジンコアは、多くの有機化合物に見られる一般的なモチーフであり、合成化学において貴重な成分です。
医薬品化学
医薬品化学では、この化合物のアナログは、潜在的な治療効果を持つ分子の合成に使用されてきました 。化合物に存在するヒドロキシル基は、生物活性に寄与する重要な官能基である可能性があります。
化学研究
この化合物は、特に反応機構の研究と新しい合成方法の開発において、化学研究に関与する可能性があります 。その独特の構造は、化学反応性と結合に関する洞察を提供する可能性があります。
産業用途
この化合物の具体的な産業用途は詳細には述べられていませんが、その構造の特徴は、工業用触媒、ポリマーの開発、またはより複雑な化学物質の合成の中間体としての潜在的な使用を示唆しています .
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a critical amino acid for protein synthesis and energy production.
Mode of Action
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol acts as an inhibitor of glutaminase 1 . By binding to the active site of the enzyme, it prevents the conversion of glutamine to glutamate, thereby disrupting the metabolic processes dependent on this reaction.
Biochemical Pathways
The inhibition of glutaminase 1 affects the glutamine metabolism pathway . This disruption can lead to a decrease in the production of glutamate and subsequently affect other downstream processes such as protein synthesis and energy production.
Result of Action
The inhibition of glutaminase 1 by 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol leads to a decrease in the production of glutamate . This can result in a disruption of protein synthesis and energy production at the molecular and cellular levels.
生化学分析
Biochemical Properties
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutaminase 1, an enzyme involved in glutamine metabolism . This interaction can inhibit the enzyme’s activity, leading to potential therapeutic effects in conditions like cancer, where glutamine metabolism is often dysregulated .
Cellular Effects
The effects of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate reactive oxygen species (ROS) levels in mitochondria, which can lead to apoptosis in cancer cells . Additionally, it can modulate gene expression related to cell proliferation and survival, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with glutaminase 1 inhibits the enzyme’s activity, reducing glutamine metabolism and leading to increased ROS levels . This can trigger apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, allowing for prolonged effects in in vitro and in vivo studies . Long-term exposure to the compound can lead to sustained inhibition of glutaminase 1 and continuous modulation of cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, it can effectively inhibit glutaminase 1 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing side effects .
Metabolic Pathways
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glutamine metabolism, leading to changes in metabolic flux and metabolite levels . By inhibiting glutaminase 1, it reduces the conversion of glutamine to glutamate, affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation, determining its effectiveness in targeting specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, increasing its efficacy in modulating cellular processes .
特性
IUPAC Name |
2-[1-(thiolan-3-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c13-7-3-10-1-5-12(6-2-10)11-4-8-14-9-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJAQXRADWMOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



